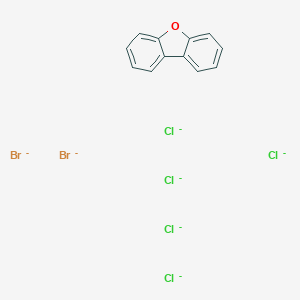

Dibenzofuran, dibromopentachloro-

Description

Chlorinated dibenzofurans (CDFs) are a class of persistent organic pollutants (POPs) characterized by two benzene rings fused via a furan oxygen atom, with varying degrees of chlorine substitution.

For example, 1,2,4,7,9-pentachlorodibenzofuran (CAS 71998-74-8) is a well-documented PCDF with five chlorine atoms at specific positions . These compounds are unintended byproducts of industrial processes, waste incineration, and chemical synthesis, and are associated with severe health impacts, including hepatotoxicity, immunosuppression, and endocrine disruption .

Properties

IUPAC Name |

dibenzofuran;dibromide;pentachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O.2BrH.5ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSZSFVZUVXFMG-UHFFFAOYSA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2Cl5O-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107207-45-4 | |

| Record name | Dibenzofuran, dibromopentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran, dibromopentachloro- typically involves the halogenation of dibenzofuran. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective bromination and chlorination of the dibenzofuran molecule.

Industrial Production Methods: Industrial production of dibenzofuran, dibromopentachloro- may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Dibenzofuran, dibromopentachloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dibenzofuran derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated dibenzofuran derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran carboxylic acids, while reduction can produce less halogenated dibenzofurans.

Scientific Research Applications

Chemistry: Dibenzofuran, dibromopentachloro- is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific properties.

Biology and Medicine: Research into the biological activity of halogenated dibenzofurans has shown potential applications in drug development. These compounds may exhibit antimicrobial and anticancer properties, making them valuable in medicinal chemistry.

Industry: In industrial applications, dibenzofuran, dibromopentachloro- is used in the production of flame retardants and other specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of dibenzofuran, dibromopentachloro- involves its interaction with molecular targets in biological systems. The halogen atoms in the compound can form strong bonds with specific enzymes or receptors, leading to changes in their activity. This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Toxicological Comparison of Chlorinated Dibenzofurans

Key Findings :

- Chlorination Degree and Toxicity: Higher chlorination correlates with increased environmental persistence and toxicity.

- Substitution Patterns : The position of chlorine atoms significantly influences biological activity. For instance, lateral (2,3,7,8) substitutions in PCDFs enhance binding affinity to the aryl hydrocarbon receptor (AhR), exacerbating toxicity .

Comparison with Other Halogenated Aromatic Compounds

Table 2: Comparative Analysis of Halogenated Aromatics

Structural and Functional Insights :

- Dibenzodioxins vs. PCDFs : Dibenzodioxins (e.g., TCDD) are structurally similar but exhibit higher toxicity due to stronger AhR activation .

- Dibenzothiophenes : The sulfur atom in dibenzothiophene enhances environmental persistence but reduces bioactivity compared to PCDFs .

Environmental and Health Impacts

- Environmental Persistence : PCDFs resist degradation, accumulating in soil and aquatic systems. Octachlorodibenzofuran (OCDF) has a half-life exceeding 10 years in sediments .

- Human Health Effects: Chronic exposure leads to respiratory infections, liver disease, and chloracne. Zebrafish studies show dose-dependent melanogenesis inhibition at concentrations ≥0.005 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.